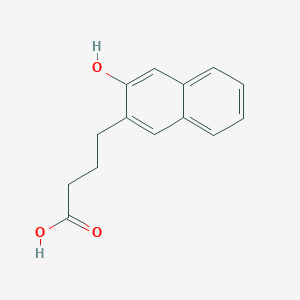
4-(3-Hydroxynaphthalen-2-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Hydroxynaphthalen-2-yl)butanoic acid is an organic compound characterized by a naphthalene ring substituted with a hydroxyl group at the third position and a butanoic acid chain at the fourth position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Hydroxynaphthalen-2-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available naphthalene derivatives.
Hydroxylation: The naphthalene ring is hydroxylated at the third position using reagents such as hydrogen peroxide or other oxidizing agents under controlled conditions.
Butanoic Acid Chain Introduction: The hydroxylated naphthalene is then subjected to a Friedel-Crafts acylation reaction with butanoic acid chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the butanoic acid chain.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .
化学反応の分析
Types of Reactions: 4-(3-Hydroxynaphthalen-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using reagents like thionyl chloride or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of 4-(3-oxonaphthalen-2-yl)butanoic acid.
Reduction: Formation of 4-(3-hydroxyalkylnaphthalen-2-yl)butanoic acid.
Substitution: Formation of 4-(3-halogenonaphthalen-2-yl)butanoic acid.
科学的研究の応用
4-(3-Hydroxynaphthalen-2-yl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用機序
The mechanism of action of 4-(3-Hydroxynaphthalen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: It modulates pathways related to reactive oxygen species (ROS) production, apoptosis, and cell signaling, thereby exerting its biological effects.
類似化合物との比較
- 4-(3-Hydroxyphenyl)butanoic acid
- 4-(3-Hydroxybenzyl)butanoic acid
- 4-(3-Hydroxyphenyl)propanoic acid
Comparison: 4-(3-Hydroxynaphthalen-2-yl)butanoic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties compared to similar compounds with phenyl or benzyl groups.
特性
CAS番号 |
460719-65-7 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC名 |
4-(3-hydroxynaphthalen-2-yl)butanoic acid |
InChI |
InChI=1S/C14H14O3/c15-13-9-11-5-2-1-4-10(11)8-12(13)6-3-7-14(16)17/h1-2,4-5,8-9,15H,3,6-7H2,(H,16,17) |
InChIキー |
ZZPJLILBXJOYBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCCC(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


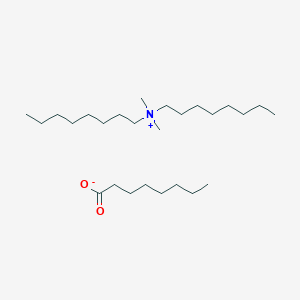
![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)
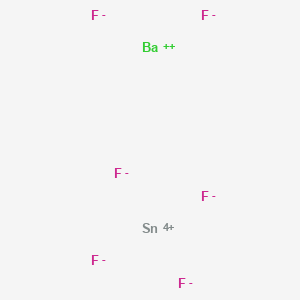
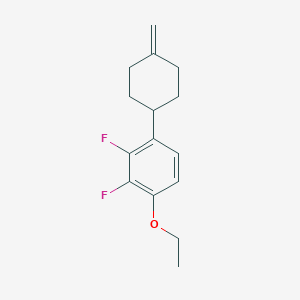

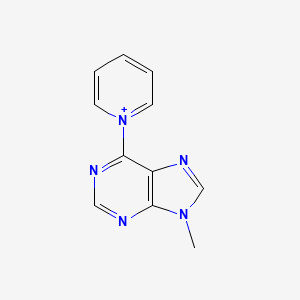
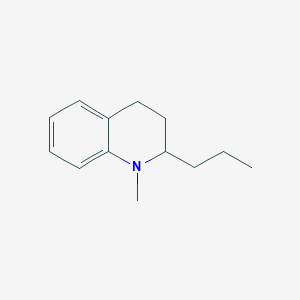
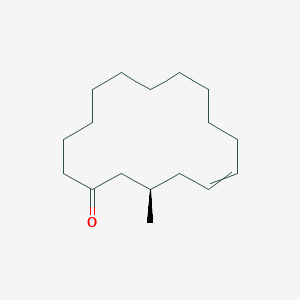
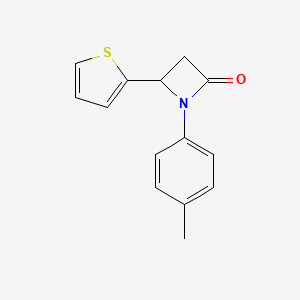
![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-hydroxy-, (3S)-](/img/structure/B14257060.png)
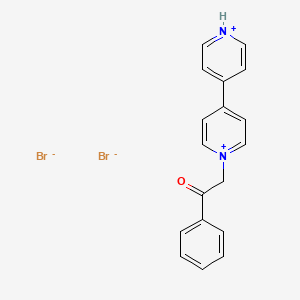
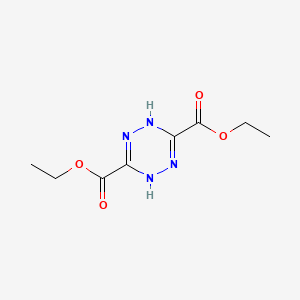
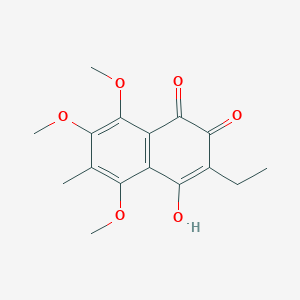
![Benzene, 1,1'-[oxybis(2-methyl-2,1-ethanediyl)]bis-](/img/structure/B14257085.png)
